molecular formula C6H6BrFN2 B12100248 1-Bromo-2,4-diamino-3-fluorobenzene

1-Bromo-2,4-diamino-3-fluorobenzene

Cat. No.: B12100248
M. Wt: 205.03 g/mol
InChI Key: YBLXQYZEQJKJPX-UHFFFAOYSA-N
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Description

1-Bromo-2,4-diamino-3-fluorobenzene is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-diamino-3-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,4-diamino-3-fluorobenzene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-diamino-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 2,4-diamino-3-fluorophenol, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

1-Bromo-2,4-diamino-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals and bioactive compounds.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-diamino-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3-diamino-4-fluorobenzene: Similar structure but different substitution pattern.

    1-Bromo-3-fluorobenzene: Lacks amino groups, leading to different reactivity and applications.

    4-Fluoro-1,2-phenylenediamine: Contains amino and fluorine groups but lacks bromine.

Uniqueness

1-Bromo-2,4-diamino-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

4-bromo-2-fluorobenzene-1,3-diamine

InChI

InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2

InChI Key

YBLXQYZEQJKJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)N)Br

Origin of Product

United States

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